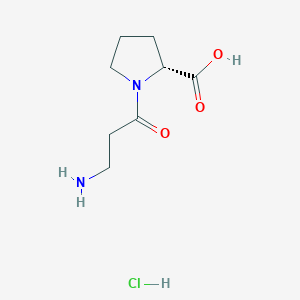
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of amino acids It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-aminopropanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. For example, the carboxylic acid group may be protected as an ester.
Coupling Reaction: The key step involves the coupling of the protected pyrrolidine derivative with the protected 3-aminopropanoic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Protein Interaction: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging studies.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: A derivative of pyrrolidine with a carboxylic acid group.
Uniqueness:
Structural Features: The presence of both an amino group and a carboxylic acid group in the same molecule makes (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride unique.
Functional Versatility:
Properties
Molecular Formula |
C8H15ClN2O3 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m1./s1 |
InChI Key |
MCFIDLSJFDVJPU-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCN)C(=O)O.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















